2-[(2-methoxyethyl)sulfanyl]-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-[(2-methoxyethyl)sulfanyl]-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with a molecular formula of C12H13N3O2S2 This compound is characterized by the presence of a benzamide core, a thiadiazole ring, and a methoxyethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 2-methoxyethyl mercaptan with a suitable benzoyl chloride derivative to form the intermediate compound. This intermediate is then reacted with 5-(2-methylbutan-2-yl)-1,3,4-thiadiazole-2-amine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyethyl)sulfanyl]-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated derivatives, halogenated compounds.
Scientific Research Applications
2-[(2-methoxyethyl)sulfanyl]-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The thiadiazole ring is crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-methoxyethyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)benzamide
- **2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[(2-methoxyethyl)sulfanyl]-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide exhibits unique properties due to the presence of the 2-methylbutan-2-yl group. This structural feature enhances its lipophilicity and bioavailability, making it more effective in certain biological applications. Additionally, the combination of the benzamide core and thiadiazole ring contributes to its diverse biological activities and potential therapeutic benefits .
Properties
Molecular Formula |
C17H23N3O2S2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-(2-methoxyethylsulfanyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H23N3O2S2/c1-5-17(2,3)15-19-20-16(24-15)18-14(21)12-8-6-7-9-13(12)23-11-10-22-4/h6-9H,5,10-11H2,1-4H3,(H,18,20,21) |
InChI Key |
TWEUSHLNTLKYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2SCCOC |
Origin of Product |
United States |
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